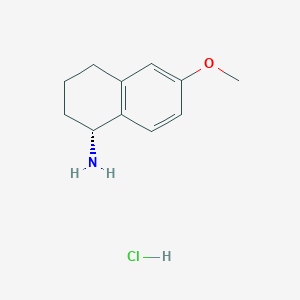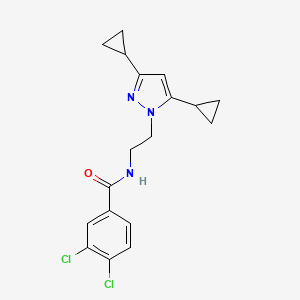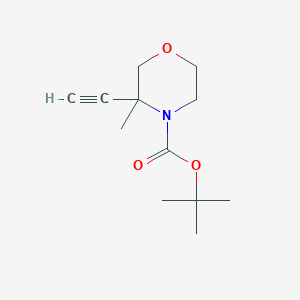
N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also has an ethoxy group (-OCH2CH3), an amide group (-CONH2), and a 2,3-dimethylphenyl group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine ring, the ethoxy group, the amide group, and the 2,3-dimethylphenyl group. The exact spatial arrangement of these groups would depend on the specific synthesis process and the conditions under which the compound is analyzed .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine ring, the ethoxy group, and the amide group. The pyrimidine ring, being aromatic, would be expected to participate in electrophilic aromatic substitution reactions . The ethoxy group could potentially undergo reactions involving the breaking of the C-O bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the ethoxy group could impact its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research demonstrates methodologies for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For instance, Moskvina et al. (2015) describe the condensation reactions leading to the formation of isoflavones and various diaryl-substituted heterocycles, indicating a pathway that might be applicable to the synthesis of compounds related to N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide (Moskvina, Shilin, & Khilya, 2015).
Crystal Structure Analysis
S. Ji (2006) conducted a study on the synthesis, crystal structure, and characterization of a related pyrimidine derivative, showcasing the importance of structural analysis in understanding the physicochemical properties of such compounds, which can be extended to the study of N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide (Ji, 2006).
Electrochromic and Conductive Polymers
Chang and Liou (2008) explored the synthesis of novel aromatic polyamides with electrochromic properties, derived from similar structural motifs. Such studies highlight the potential application of N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide in developing materials with unique optical and electrical properties (Chang & Liou, 2008).
Antiproliferative and Antimicrobial Activities
Research into the biological activities of pyrimidine derivatives, such as the work by Ghorab et al. (2013) on novel thiophene and thienopyrimidine derivatives, suggests potential applications in designing antiproliferative and antimicrobial agents. This indicates a possible research direction for assessing the biological activities of N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Propiedades
IUPAC Name |
N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-4-20-14-8-13(16-9-17-14)15(19)18-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBWORDPDAYWBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-5-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2973314.png)


![(3-Fluoropyridin-4-yl)-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B2973320.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-chlorophenyl)-3-(dimethylamino)-1H-pyrazol-1-yl)acetamide](/img/structure/B2973323.png)



![1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2973327.png)
![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2973331.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B2973333.png)